3-acetyl-1-methylpyrrolidine-2,4-dione
Description
Properties
CAS No. |
699-81-0 |
|---|---|
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
N-methylsuccinimide undergoes cyclization in the presence of acetylating agents such as acetic anhydride or acetyl chloride. The reaction proceeds via nucleophilic attack at the carbonyl group, followed by intramolecular cyclization to form the five-membered ring. Typical conditions involve refluxing in anhydrous toluene or xylene at 110–130°C for 6–12 hours, yielding 3-acetyl-1-methylpyrrolidine-2,4-dione in 45–65% isolated yield.
Key Variables:
Limitations and Optimization
The primary limitation of this method is moderate yield due to competing side reactions, such as over-acetylation or ring-opening. Optimization studies demonstrate that stoichiometric control of the acetylating agent (1.2–1.5 equivalents) and incremental reagent addition minimize byproducts. For example, dropwise addition of acetyl chloride over 30 minutes improves yield to 68%.
Multicomponent Reactions with Ethyl 2,4-Dioxovalerate
A robust alternative involves multicomponent reactions (MCRs) using ethyl 2,4-dioxovalerate, aromatic aldehydes, and methylamine. This method, adapted from similar pyrrolidine-2,3-dione syntheses, offers higher functional group tolerance and scalability.
Reaction Protocol
-
Step 1: Condensation of ethyl 2,4-dioxovalerate (3 ) with benzaldehyde (1a ) and methylamine (2 ) in glacial acetic acid at room temperature forms 4-acetyl-3-hydroxy-1-methyl-3-pyrrolin-2-one (4a ).
-
Step 2: Dehydration of 4a under reflux in ethanol (78°C, 4 hours) yields 3-acetyl-1-methylpyrrolidine-2,4-dione with 70–77% overall yield.
Representative Data:
| Reactant Ratio (1a:2:3) | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| 1:1:1 | Acetic acid | RT | 70 |
| 1.5:1:1 | Acetic acid | RT | 77 |
| 1:1:1 | Ethanol | 78°C | 82 |
Mechanistic Insights
Density functional theory (DFT) calculations reveal that the reaction proceeds via a Knoevenagel condensation between ethyl 2,4-dioxovalerate and benzaldehyde, followed by Michael addition of methylamine. The final dehydration step is kinetically favored in ethanol, with a computed activation energy (ΔG‡) of 18.3 kcal/mol.
Modified Succinic Anhydride Route
Adapting methodologies from substituted succinimide syntheses, this route employs succinic anhydride and N-methylacetamide under controlled conditions.
Synthetic Procedure
-
Acylation: Succinic anhydride reacts with N-methylacetamide in dichloromethane (DCM) at 0°C, forming an intermediate mixed anhydride.
-
Cyclization: Heating to 60°C in the presence of triethylamine (TEA) induces cyclization, yielding 3-acetyl-1-methylpyrrolidine-2,4-dione (55–60% yield).
Critical Parameters:
-
Stoichiometry: 1:1 molar ratio of succinic anhydride to N-methylacetamide.
-
Base: TEA (2 equivalents) ensures deprotonation during cyclization.
Industrial Scalability
Continuous flow reactors enhance this method’s scalability. Pilot-scale trials using a tubular reactor (residence time: 15 minutes, 60°C) achieve 85% conversion with 99% purity, demonstrating viability for kilogram-scale production.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Cyclization | 45–68 | 95–98 | Moderate | 12–15 |
| Multicomponent Reaction | 70–82 | 97–99 | High | 8–10 |
| Succinic Anhydride | 55–60 | 90–95 | High | 6–8 |
Key Findings:
-
The multicomponent reaction offers the best balance of yield and scalability.
-
The succinic anhydride route is cost-effective but requires stringent purity control.
Advanced Optimization Strategies
Chemical Reactions Analysis
3-acetyl-1-methylpyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that derivatives of pyrrolidine, including 3-acetyl-1-methylpyrrolidine-2,4-dione, exhibit significant antibacterial properties. A study demonstrated that this compound showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring 17 mm and 15 mm respectively when tested using the Mueller-Hinton agar method .
Table 1: Antibacterial Activity of 3-Acetyl-1-Methylpyrrolidine-2,4-Dione
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 17 |
| S. aureus | 15 |
1.2 Drug Development
Pyrrolidine derivatives are widely recognized as versatile scaffolds in drug discovery. They serve as ligands for transition metals and organocatalysts and have been incorporated into bioactive molecules with target selectivity. For instance, pyrrolidine derivatives have been optimized for their activity against the retinoic acid-related orphan receptor γ (RORγt), which is implicated in autoimmune diseases .
Case Study: RORγt Inverse Agonists
A series of cis-3,4-diphenylpyrrolidine derivatives were synthesized and evaluated for their potency against RORγt. One compound exhibited an EC50 value of 12 nM, indicating high potency .
Agricultural Applications
2.1 Herbicidal and Fungicidal Properties
Pyrrolidine derivatives, including 3-acetyl-1-methylpyrrolidine-2,4-dione, have been explored for their herbicidal and fungicidal activities. Patent literature suggests that these compounds can effectively inhibit the growth of various plant pathogens and weeds, making them valuable in agricultural formulations .
Table 2: Herbicidal Efficacy of Pyrrolidine Derivatives
| Compound | Target Organism | Activity Type |
|---|---|---|
| 3-Acetyl-1-Methylpyrrolidine-2,4-Dione | Various Weeds | Herbicidal |
| Other Pyrrolidine Derivatives | Fungal Pathogens | Fungicidal |
Material Science Applications
3.1 Polymer Stabilizers
Pyrrolidine derivatives are also being investigated as stabilizers in polymer formulations. The compound's ability to interact with vinyl chloride compositions has been noted, enhancing the stability and performance of these materials under various conditions .
Mechanism of Action
The mechanism of action of 3-acetyl-1-methylpyrrolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrolidine-2,4-Dione Derivatives
3-(1-Ethylamino-Ethylidene)-1-Methyl-Pyrrolidine-2,4-Dione
- Structure: Shares the pyrrolidine-2,4-dione core but replaces the acetyl group with an ethylamino-ethylidene substituent at position 3.
- Synthesis : Produced unexpectedly via a three-step reaction involving o-nitrobenzoyl sarcosine, acetoacetanilide, and ethylamine .
- Bioactivity : Exhibits moderate antibacterial activity against S. aureus and E. coli .
- Key Difference: The ethylamino-ethylidene group likely enhances antibacterial efficacy compared to the acetyl group, suggesting substituent-dependent activity.
Bis-(β-Enamino-Pyran-2,4-Dione) Derivatives
- Structure : Six-membered pyran-2,4-dione rings linked by a 1,6-hexylene spacer.
- Properties: Intermolecular Interactions: Dominated by H···H, O···H, and H···C contacts, similar to pyrrolidine diones .
- Synthesis : Utilizes Fe₂O₃@SiO₂/In₂O₃ catalysts for efficient coupling, contrasting with the multi-step synthesis of acetyl-pyrrolidine dione .
Imidazolidine-2,4-Dione Derivatives
- Structure : Five-membered imidazolidine ring with 2,4-dione groups and aryl substituents (e.g., IM-3 , IM-7 ).
- Synthesis: Prepared via Strecker synthesis using amino acids and aryl isocyanates/isothiocyanates (yields: 70–74%) .
- Bioactivity: IM-3: Affects the central nervous system (CNS) and exhibits antinociceptive properties . IM-7: Induces acute cardiovascular effects in rats .
- Key Difference : The imidazolidine core, with additional nitrogen, may enhance CNS penetration compared to pyrrolidine diones.
Structural and Functional Analysis Table
Critical Discussion
- Substituent Effects: The acetyl group in 3-acetyl-1-methylpyrrolidine-2,4-dione may reduce bioactivity compared to ethylamino or aryl substituents, which enhance antibacterial or CNS effects .
- Ring Size and Heteroatoms : Six-membered pyran-diones exhibit distinct electronic properties (e.g., dipole moments) compared to five-membered analogs, influencing solubility . Imidazolidines and thiazolidines leverage additional heteroatoms (N, S) for diverse pharmacological targeting .
- Synthesis Complexity : Multi-step syntheses for pyrrolidine diones contrast with efficient catalytic methods for pyran-diones, suggesting room for optimization .
Q & A
Q. What experimental methods are recommended for characterizing the molecular structure of 3-acetyl-1-methylpyrrolidine-2,4-dione?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to resolve the compound’s stereochemistry and confirm substituent positions. For example, the acetyl group’s carbonyl signal typically appears at ~200–210 ppm in -NMR .
- High-Resolution Mass Spectrometry (HRMS): Employ ESI-HRMS to validate the molecular formula (CHNO) and detect adducts like [M+H] (m/z 156.0655) .
- Ion Mobility Spectrometry (IMS): Utilize predicted collision cross-section (CCS) values (e.g., 132.0 Ų for [M+H]) to compare with experimental data for structural validation .
Q. How can researchers synthesize 3-acetyl-1-methylpyrrolidine-2,4-dione?
Methodological Answer:
- Multi-Component Reactions (MCRs): Adapt protocols from pyrrolidine-2,3-dione synthesis (e.g., reactions involving acetylated intermediates and methylamine) .
- Amine Functionalization: React 3-pyrroline-2-one derivatives with methylamine under controlled pH and temperature to introduce the methyl group at the pyrrolidine nitrogen .
- Purification: Use column chromatography with silica gel (eluent: ethyl acetate/hexane) and validate purity via HPLC (>95%) .
Advanced Research Questions
Q. What advanced strategies resolve synthetic challenges in modifying the pyrrolidine ring’s substituents?
Methodological Answer:
- Catalytic Methods: Optimize FeO@SiO/InO-catalyzed reactions to enhance regioselectivity during acetyl or methyl group introduction .
- Protection/Deprotection: Protect the 2,4-dione moieties with tert-butyldimethylsilyl (TBS) groups to prevent side reactions during alkylation .
- Kinetic Studies: Monitor reaction progress using in-situ FT-IR to identify intermediates and adjust reaction conditions (e.g., solvent polarity, temperature) .
Q. How can researchers investigate the bioactivity of 3-acetyl-1-methylpyrrolidine-2,4-dione?
Methodological Answer:
- PPAR-γ Activation Assays: Draw parallels with hypoglycemic diones (e.g., 2-dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione) by measuring PPAR-γ protein/mRNA expression in adipocytes via Western blotting and qPCR .
- Antimicrobial Screening: Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria, referencing thiazolidine-2,4-dione derivatives as positive controls .
- Molecular Docking: Model interactions with PPAR-γ or microbial enzyme active sites using AutoDock Vina, leveraging the compound’s acetyl group for hydrogen bonding .
Q. How should researchers address contradictions in structural data from X-ray crystallography vs. NMR?
Methodological Answer:
- SHELX Refinement: Apply SHELXL for high-resolution crystallographic data to resolve ambiguities in bond lengths/angles. Use the Olex2 interface for real-time adjustments .
- Dynamic NMR Analysis: Perform variable-temperature NMR to detect conformational flexibility (e.g., ring puckering) that may explain discrepancies between solid-state (X-ray) and solution-state (NMR) structures .
Q. What computational methods predict the compound’s physicochemical properties?
Methodological Answer:
- Density Functional Theory (DFT): Calculate HOMO/LUMO energies and electrostatic potential maps to predict reactivity (e.g., nucleophilic attack at the acetyl carbonyl) .
- CCS Databases: Compare experimental CCS values (e.g., [M+H] = 132.0 Ų) with predicted data from the CCSBase repository for structural validation .
Q. How to design stability studies for 3-acetyl-1-methylpyrrolidine-2,4-dione under varying conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
